Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride
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Overview
Description
Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride is a chemical compound with the molecular formula C9H13Cl2NO2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride typically involves the reaction of isopropyl acetate with 4-(chloromethyl)-1,3-thiazole-2-yl acetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in redox reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Various substituted thiazole derivatives.
Oxidation: Oxidized thiazole compounds.
Hydrolysis: 4-(chloromethyl)-1,3-thiazole-2-yl acetic acid
Scientific Research Applications
Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals .
Mechanism of Action
The mechanism of action of Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Isopropyl acetate: A simple ester used as a solvent.
4-(Chloromethyl)-1,3-thiazole-2-yl acetic acid: A precursor in the synthesis of the target compound.
Thiazole derivatives: Compounds with similar structures and diverse biological activities
Uniqueness
Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H13Cl2NO2S |
---|---|
Molecular Weight |
270.18 g/mol |
IUPAC Name |
propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C9H12ClNO2S.ClH/c1-6(2)13-9(12)3-8-11-7(4-10)5-14-8;/h5-6H,3-4H2,1-2H3;1H |
InChI Key |
MTGGRXVPEMCILP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC1=NC(=CS1)CCl.Cl |
Origin of Product |
United States |
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